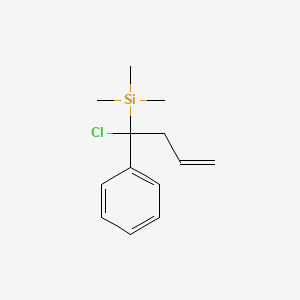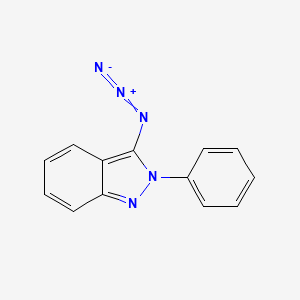![molecular formula C34H20N2O6 B14364946 5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 90334-97-7](/img/no-structure.png)
5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylenebis(oxy) linkage connecting two isoindole-1,3(2H)-dione moieties, each substituted with a phenyl group. The presence of multiple aromatic rings and functional groups makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenebis(oxy) with 2-phenyl-1H-isoindole-1,3(2H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Wirkmechanismus
The mechanism by which 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-[1,3-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): This compound shares a similar structural framework but differs in the substitution pattern on the aromatic rings.
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis-: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .
Eigenschaften
| 90334-97-7 | |
Molekularformel |
C34H20N2O6 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
5-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-27-16-14-25(19-29(27)33(39)35(31)21-8-3-1-4-9-21)41-23-12-7-13-24(18-23)42-26-15-17-28-30(20-26)34(40)36(32(28)38)22-10-5-2-6-11-22/h1-20H |
InChI-Schlüssel |
NILHAQPRJXLDNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)


![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
